molecular formula C9H11BO3 B8200160 3-(1,3,2-Dioxaborinan-2-yl)phenol

3-(1,3,2-Dioxaborinan-2-yl)phenol

Cat. No.: B8200160
M. Wt: 177.99 g/mol
InChI Key: SMIXCZGRVNQJJN-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)phenol is an organoboron compound with the molecular formula C9H11BO3. It is characterized by a phenol group attached to a dioxaborinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)phenol typically involves the reaction of phenol with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborinan-2-yl)phenol is unique due to its phenol group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and material science applications, where the phenol group can participate in various reactions .

Biological Activity

3-(1,3,2-Dioxaborinan-2-yl)phenol is a compound characterized by the presence of a dioxaborinane ring and a phenolic group. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is C9H11BO3C_9H_{11}BO_3, and it features a boron atom within the dioxaborinane ring that can interact with biological macromolecules.

PropertyValue
Molecular FormulaC₉H₁₁BO₃
CAS Number2070921-87-6
Storage TemperatureRefrigerator

Synthesis Methods

The synthesis of this compound typically involves the reaction of phenol with boronic acid derivatives. The process can be outlined as follows:

  • Starting Materials : Phenol and a suitable boronic acid derivative.
  • Reaction Conditions : The reaction is performed under controlled conditions to facilitate the formation of the dioxaborinane ring.
  • Yield Optimization : Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds containing dioxaborinane structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for various derivatives .
  • Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans, with notable efficacy in inhibiting growth compared to standard antifungal agents .

Case Studies

A comparative analysis of similar compounds reveals that those with dioxaborinane structures often outperform traditional phenolic compounds in terms of biological activity. For example:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 - 1250Significant against C. albicans
Control Phenolic Compound>2000Minimal

Applications in Research

The unique properties of this compound make it valuable in several research areas:

  • Biochemical Assays : It serves as a probe in enzyme mechanism studies due to its ability to interact with active sites on enzymes.
  • Drug Development : The compound's structural features allow for modifications that could enhance its bioactivity or target specificity in drug design.

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXCZGRVNQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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